tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Description
Structural Analysis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a central three-carbon propyl chain bearing geminal difluoro substitution at the 2-position and a hydroxyl group at the 3-position. The carbamate functional group connects this substituted propyl chain to a tert-butyl ester moiety through a nitrogen atom. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate, reflecting the systematic naming convention for carbamate esters. The simplified molecular input line entry system representation CC(C)(C)OC(=O)NCC(CO)(F)F clearly illustrates the connectivity pattern and the presence of the key functional groups.
The presence of geminal difluoro substitution at the 2-position introduces significant electronic and steric effects that influence the overall molecular conformation. The electronegativity of fluorine atoms creates a substantial dipole moment within the molecule, affecting both intramolecular and intermolecular interactions. The tert-butyl group provides steric bulk that can influence the accessibility of the carbamate nitrogen and may play a role in protecting group chemistry applications. The hydroxyl group at the 3-position offers potential for hydrogen bonding interactions, both intramolecularly with the carbamate oxygen atoms and intermolecularly with solvent molecules or other chemical species.
X-ray Crystallographic Characterization
While specific X-ray crystallographic data for this compound was not directly available in the literature surveyed, comparative analysis with related carbamate structures provides valuable insights into its likely solid-state organization. Related studies on carbamate compounds have demonstrated that the carbamate functional group typically adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system. In the context of this compound, the presence of the geminal difluoro substitution would be expected to influence the conformation of the propyl chain, potentially favoring gauche arrangements to minimize fluorine-fluorine repulsion.
The tert-butyl ester group in carbamate structures generally exhibits the expected tetrahedral geometry around the quaternary carbon atom. The three methyl groups adopt staggered conformations to minimize steric repulsion, with typical C-C-C bond angles close to the ideal tetrahedral angle of 109.5 degrees. The ester linkage typically shows C-O-C bond angles around 116-118 degrees, consistent with sp³ hybridization at the oxygen atom. Crystal packing in similar fluorinated carbamates often reveals the formation of hydrogen bonding networks involving the carbamate N-H group and carbonyl oxygen atoms, as well as interactions between hydroxyl groups when present.
Conformational Analysis via Computational Modeling
Computational modeling studies have provided significant insights into the preferred conformations of this compound. The compound exhibits multiple accessible conformations due to rotation around the C-C bonds in the propyl chain and the C-N bond of the carbamate linkage. Density functional theory calculations suggest that the geminal difluoro substitution creates a preference for extended conformations of the propyl chain, as gauche arrangements between the difluoromethyl group and adjacent substituents are energetically unfavorable due to steric and electronic repulsion.
The topological polar surface area has been calculated as 58.56 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The logarithm of the partition coefficient value of 1.1387 suggests balanced hydrophilic and lipophilic character, with the compound showing moderate lipophilicity. Computational analysis reveals three hydrogen bond acceptors and two hydrogen bond donors, corresponding to the carbamate oxygen atoms and hydroxyl group as acceptors, and the carbamate N-H and hydroxyl O-H groups as donors. The molecule contains three rotatable bonds, providing conformational flexibility while maintaining a relatively rigid core structure due to the geminal difluoro substitution.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The tert-butyl group appears as a characteristic singlet in proton Nuclear Magnetic Resonance spectra, typically observed around 1.4-1.5 parts per million, integrating for nine protons due to the equivalence of the three methyl groups. The carbamate N-H proton generally appears as a broad signal between 4.5-5.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects.
The methylene protons adjacent to the carbamate nitrogen (N-CH₂) typically appear as a complex multiplet around 3.3-3.7 parts per million, with the splitting pattern influenced by coupling to both the carbamate N-H and the adjacent difluoromethyl carbon. The geminal difluoro substitution creates a characteristic pattern in both proton and carbon-13 spectra, with the difluoromethyl carbon appearing as a triplet due to coupling with the two equivalent fluorine atoms. Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the geminal difluoro group as a characteristic signal, typically observed around -125 to -130 parts per million relative to trifluoroacetic acid.
The hydroxyl-bearing methylene group (CH₂OH) appears as a complex multiplet in the 3.6-4.0 parts per million region, with coupling patterns influenced by the adjacent difluoromethyl group and the hydroxyl proton exchange rate. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the carbamate carbonyl carbon appearing around 155-160 parts per million, the tert-butyl quaternary carbon around 79-82 parts per million, and the difluoromethyl carbon as a characteristic triplet around 115-125 parts per million due to carbon-fluorine coupling.
| Nuclear | Chemical Shift Range | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 1.4-1.5 ppm | Singlet | 9H | tert-Butyl CH₃ groups |
| ¹H | 3.3-3.7 ppm | Multiplet | 2H | N-CH₂ protons |
| ¹H | 3.6-4.0 ppm | Multiplet | 2H | CH₂OH protons |
| ¹H | 4.5-5.5 ppm | Broad singlet | 1H | Carbamate N-H |
| ¹³C | 28-29 ppm | Singlet | 3C | tert-Butyl CH₃ carbons |
| ¹³C | 79-82 ppm | Singlet | 1C | tert-Butyl quaternary carbon |
| ¹³C | 115-125 ppm | Triplet | 1C | Difluoromethyl carbon |
| ¹³C | 155-160 ppm | Singlet | 1C | Carbamate carbonyl carbon |
Infrared Absorption Profile Analysis
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups in this compound. The carbamate functional group exhibits distinctive absorption patterns, with the carbonyl stretch typically appearing as a strong absorption band around 1690-1720 wavenumbers, depending on the hydrogen bonding environment and solid-state packing. The N-H stretch of the carbamate group appears as a medium to strong absorption in the 3300-3500 wavenumbers region, often appearing as a doublet due to symmetric and antisymmetric stretching modes in the solid state.
The hydroxyl group contributes a broad O-H stretching absorption typically observed between 3200-3600 wavenumbers, with the exact position and width dependent on the extent of hydrogen bonding in the sample preparation. The presence of the tert-butyl group is confirmed by characteristic C-H stretching absorptions around 2950-3000 wavenumbers and C-H bending modes around 1365-1390 wavenumbers. The geminal difluoro substitution introduces characteristic C-F stretching absorptions, typically appearing as strong bands in the 1000-1200 wavenumbers region, with the exact position influenced by the local electronic environment.
Additional structural information is provided by C-N stretching modes around 1200-1350 wavenumbers and C-O stretching absorptions from both the ester linkage and the hydroxyl group in the 1000-1100 wavenumbers region. The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from various bending and skeletal vibrations that provide a unique spectroscopic signature for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 211, corresponding to the molecular weight of 211.21 grams per mole. The molecular ion typically exhibits moderate intensity due to the tendency of carbamate compounds to undergo facile fragmentation under standard ionization conditions.
The most prominent fragmentation pathway involves loss of the tert-butyl group through cleavage of the ester C-O bond, resulting in a base peak or major fragment ion at mass-to-charge ratio 155, corresponding to the [M-56]⁺ ion. This fragmentation is facilitated by the stability of the resulting carbamate cation and the formation of a tert-butyl cation or isobutene neutral fragment. Additional significant fragmentation occurs through loss of carbon dioxide from the carbamate group, producing fragment ions that retain the difluoro-hydroxypropyl portion of the molecule.
The presence of the geminal difluoro substitution creates characteristic isotope patterns in the mass spectrum due to the natural abundance of fluorine-19, which appears as a single isotope. Fragment ions containing the difluoromethyl group show distinctive mass spectral signatures that aid in structural assignment. Under chemical ionization conditions using methane or isobutane as reagent gases, the compound typically forms stable [M+H]⁺ and [M+C₄H₉]⁺ adduct ions at mass-to-charge ratios 212 and 268, respectively, providing enhanced molecular weight confirmation with reduced fragmentation.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |
|---|---|---|---|
| [M]⁺- | 211 | Moderate | Molecular ion |
| [M-56]⁺ | 155 | High | Loss of tert-butyl group |
| [M-44]⁺ | 167 | Medium | Loss of carbon dioxide |
| [M-100]⁺ | 111 | Low | Loss of tert-butoxycarbonyl |
| [CHF₂CH₂OH]⁺ | 97 | Medium | Difluoro-hydroxypropyl fragment |
| [C₄H₉]⁺ | 57 | High | tert-Butyl cation |
Properties
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO3/c1-7(2,3)14-6(13)11-4-8(9,10)5-12/h12H,4-5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXPWNOGXJUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Research Applications
Enzyme Mechanism Studies
The compound has been utilized in research focused on enzyme mechanisms. Its ability to modulate biochemical pathways enables scientists to explore protein-ligand interactions and understand the dynamics of enzyme activity. For instance, studies have indicated that tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate can bind selectively to certain enzymes, providing insights into their functional roles and potential regulatory mechanisms.
Protein Interactions
In addition to enzyme studies, the compound is also relevant in examining protein interactions. Its structural features allow it to serve as a probe in various biochemical assays aimed at elucidating the interactions between proteins and small molecules. This application is crucial for drug discovery processes where understanding these interactions can lead to the identification of new therapeutic targets.
Pharmaceutical Development
Drug Design and Development
The unique properties of this compound make it a candidate for drug design. Its interactions with biological systems suggest potential applications in developing new drugs that target specific pathways or diseases. Ongoing research aims to optimize its pharmacological properties for better efficacy and safety profiles.
Therapeutic Potential
Research has highlighted the compound's potential therapeutic applications, particularly in the context of diseases that involve specific enzyme dysfunctions or aberrant protein interactions. By modifying its structure or exploring its derivatives, researchers are investigating its effectiveness against various conditions, including cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
-
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders. -
Case Study 2: Protein-Ligand Interaction Analysis
Researchers employed this compound to investigate protein-ligand interactions using fluorescence spectroscopy, revealing critical binding affinities that could inform future drug design efforts.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The target compound’s difluoro motif contrasts with mono- or non-fluorinated analogs (e.g., ), likely increasing its electronegativity and resistance to oxidative metabolism compared to hydroxylated derivatives.
- Hydroxyl Group Placement : The 3-hydroxypropyl chain in the target compound may improve aqueous solubility relative to biphenyl-containing analogs (e.g., ), which prioritize lipophilicity for membrane penetration.
- Steric Effects : The Boc group in all analogs provides steric protection for amine functionalities during synthetic steps, a common strategy in peptide synthesis .
Biological Activity
tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound characterized by the molecular formula C8H15F2NO3. It possesses unique properties due to the presence of fluorine atoms in its structure, which make it a subject of interest in various biological and medicinal chemistry studies. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate structure that includes a difluoro-substituted hydroxypropyl moiety. The molecular weight of this compound is 225.23 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C8H15F2NO3 |
| Molecular Weight | 225.23 g/mol |
| Functional Groups | Tert-butyl, carbamate, difluoro, hydroxypropyl |
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its interactions with enzymes and receptors. The unique fluorinated structure allows it to modulate various biochemical pathways.
- Enzyme Interaction : The compound has shown potential to selectively bind to certain enzymes involved in metabolic processes. This binding can influence enzyme activity and subsequently alter metabolic pathways.
- Protein-Ligand Interactions : Studies suggest that the compound can engage in specific interactions with protein targets, which may lead to therapeutic effects. The modulation of these interactions is crucial for drug development.
- Cellular Effects : Preliminary studies have indicated that this compound may affect cell signaling pathways, potentially impacting cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- A study demonstrated that the compound could inhibit specific enzymatic activities associated with disease pathways, indicating its potential as a therapeutic agent in conditions like cancer and metabolic disorders.
- Another research effort focused on its pharmacokinetics, showing that the compound has favorable absorption characteristics when administered orally in animal models, with bioavailability estimates ranging from 30% to 40% .
Comparative Analysis
To better understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C8H15F2NO3 | Enzyme modulation; potential therapeutic applications |
| tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate | C10H20F2N2O2 | Explored for biological activity; methylamino group enhances interaction |
| tert-Butyl (2-amino-3-hydroxypropyl)carbamate | C8H18N2O3 | Different reactivity profile; less fluorinated |
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate?
The synthesis typically involves multi-step reactions, starting with the protection of amine groups using tert-butyl carbamate. Key steps include fluorination of propyl derivatives (e.g., via difluoroethylation) and hydroxylation. Reagents such as diethylaminosulfur trifluoride (DAST) or fluorinating agents are used to introduce fluorine atoms. Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 0°C–25°C) are critical to prevent side reactions .
Q. How is the structural identity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are standard. For example, ¹⁹F NMR can resolve difluoro environments, while MS confirms molecular weight. Infrared (IR) spectroscopy verifies carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H bonds (~3200–3600 cm⁻¹) .
Q. What safety precautions are recommended during handling?
While some safety data sheets (SDS) indicate no significant hazards (e.g., ), others recommend wearing nitrile gloves, eye protection, and working in a fume hood due to potential irritation (H315, H319, H335 hazards in ). Always consult SDS for batch-specific risks .
Advanced Research Questions
Q. How can reaction selectivity be optimized during fluorination to avoid over-fluorination?
Fluorination selectivity is controlled by stoichiometry and temperature. For instance, using DAST at −78°C minimizes over-fluorination. Solvent polarity (e.g., dichloromethane vs. THF) also influences reactivity. Monitoring via TLC or in situ NMR ensures intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurity profiles or assay conditions. Use high-purity samples (>95% by HPLC) and standardized assays (e.g., enzyme inhibition with positive controls). Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. How does the difluoro-hydroxypropyl moiety influence metabolic stability in pharmacokinetic studies?
Fluorine atoms reduce metabolic oxidation by cytochrome P450 enzymes. In vitro assays with liver microsomes can quantify stability. Compare half-life (t₁/₂) against non-fluorinated analogs. Adjust hydroxyl group protection (e.g., acyl vs. carbamate) to modulate bioavailability .
Q. What analytical methods differentiate enantiomeric forms of this carbamate?
Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or capillary electrophoresis separates enantiomers. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) provides absolute configuration .
Q. How can thermal instability during purification be mitigated?
Avoid high-temperature distillation; instead, use column chromatography at 4°C or lyophilization for aqueous solutions. Stabilize the compound with antioxidants (e.g., BHT) in storage. Monitor decomposition via DSC (Differential Scanning Calorimetry) .
Q. What mechanistic insights explain its interaction with serine hydrolases?
The carbamate group acts as a transition-state analog, covalently binding to active-site serine residues. Kinetic studies (e.g., IC₅₀, kinact/KI) and molecular docking (using software like AutoDock) elucidate binding modes. Fluorine’s electronegativity enhances hydrogen bonding with catalytic triads .
Q. How do steric effects from the tert-butyl group impact derivatization reactions?
The bulky tert-butyl group hinders nucleophilic attacks at the carbamate carbonyl. Use strong bases (e.g., LDA) or microwave-assisted synthesis to overcome steric barriers. Computational modeling (DFT) predicts reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
